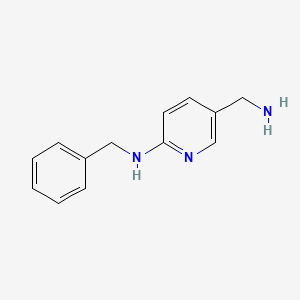

5-(aminomethyl)-N-benzylpyridin-2-amine

Vue d'ensemble

Description

5-(aminomethyl)-N-benzylpyridin-2-amine is an organic compound that belongs to the class of aralkylamines This compound is characterized by the presence of a pyridine ring substituted with an aminomethyl group at the 5-position and a benzylamine group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N-benzylpyridin-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the aminomethyl and benzylamine groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.

Analyse Des Réactions Chimiques

Types of Reactions

5-(aminomethyl)-N-benzylpyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The aminomethyl and benzylamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a library of thieno[2,3-b]pyridine analogues, which includes derivatives like 5-(aminomethyl)-N-benzylpyridin-2-amine, demonstrated significant anti-proliferative activity against various cancer cell lines, including colorectal (HCT116) and breast cancer (MDA-MB-231) cells. The most potent compounds showed IC50 values in the range of 25–130 nM, indicating strong inhibitory effects on cell growth .

Neuropharmacological Effects

Research has indicated that derivatives of this compound may act as modulators for neurotransmitter receptors, such as somatostatin receptors. This suggests potential therapeutic applications in treating neurological disorders .

Material Science Applications

This compound has also been explored for its fluorescent properties, making it suitable for applications in sensor technology and imaging. The compound exhibits fluorescence under specific conditions, which can be utilized in biological assays and diagnostics .

| Compound ID | Cell Line | IC50 (nM) | Activity Description |

|---|---|---|---|

| 5a | HCT116 | 120 | >85% growth inhibition |

| 5b | MDA-MB-231 | 130 | >85% growth inhibition |

| 5c | HCT116 | 200 | Moderate growth inhibition |

| 5d | MDA-MB-231 | 350 | Low growth inhibition |

Table 2: Synthesis Conditions for Derivatives

| Reaction Type | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| Aminomethylation | 80 | 4 | 75 |

| Coupling Reaction | 120 | 8 | 85 |

| Fluorescent Labeling | Room Temp | 24 | Varies |

Case Studies

- Anticancer Research : A study conducted on the anti-proliferative effects of thieno[2,3-b]pyridine derivatives showed that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The research utilized a thymidine incorporation assay to quantify growth inhibition .

- Neuropharmacological Modulation : A patent highlighted the use of N-benzylpyridin-2-amines as agonists for somatostatin receptors, indicating potential applications in treating anxiety and epilepsy .

- Fluorescent Properties : Research into multisubstituted aminopyridines demonstrated that derivatives could be used effectively in fluorescence-based assays, enhancing detection capabilities in biochemical studies .

Mécanisme D'action

The mechanism of action of 5-(aminomethyl)-N-benzylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-amino-5-aminomethyl-2-methylpyrimidine: This compound shares a similar aminomethyl group but differs in the ring structure and substitution pattern.

Uniqueness

5-(aminomethyl)-N-benzylpyridin-2-amine is unique due to its specific combination of a pyridine ring with aminomethyl and benzylamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Activité Biologique

5-(Aminomethyl)-N-benzylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅N₃, with a molecular weight of approximately 201.27 g/mol. The structure features a pyridine ring substituted with an amino group at position 5 and a benzyl group attached to the nitrogen atom. This unique configuration is thought to contribute to its pharmacological properties.

Synthesis Methods

Various synthetic routes have been explored for the production of this compound. One common method involves the reaction of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. This method allows for efficient synthesis while maintaining high yields.

Biological Activities

This compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess anti-proliferative properties against various cancer cell lines. For example, it has shown significant inhibition of growth in HCT116 and MDA-MB-231 cell lines, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound's mechanism appears to involve interaction with specific molecular targets, potentially altering receptor or enzyme activity. This interaction can lead to various biological effects, including apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-benzylpyridin-2-amine | Pyridine ring with benzyl substitution | Lacks the aminomethyl group |

| 5-(dimethylamino)methylpyridin-2-amine | Dimethylamino group at position 5 | More basic due to additional methyl groups |

| 4-(aminomethyl)-N-benzylpyridin-3-amine | Aminomethyl group at position 4 | Different substitution position affects activity |

| Benzyl(2-pyridinyl)methanamine | Benzyl group directly attached | Simpler structure without additional functional groups |

This table highlights how the specific substitution pattern of this compound may influence its biological activity and interaction profiles.

Case Studies and Research Findings

- Anti-Proliferative Activity : In vitro studies have demonstrated that compounds bearing similar structural motifs exhibit varying degrees of anti-proliferative activity. For instance, certain benzoyl analogues were capable of inhibiting cell growth by over 85% in specific cancer cell lines .

- Mechanistic Investigations : Research has indicated that substituents on the pyridine ring can significantly enhance conversion rates in synthetic processes, which may correlate with increased biological activity .

- Comparative Potency : A study comparing various pyridine derivatives found that modifications at the 3-position could lead to enhanced anti-cancer efficacy, suggesting that fine-tuning the chemical structure can optimize therapeutic effects .

Propriétés

IUPAC Name |

5-(aminomethyl)-N-benzylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-8-12-6-7-13(16-10-12)15-9-11-4-2-1-3-5-11/h1-7,10H,8-9,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREABVHQHCVVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.